Moquizone Moquizone Moquizone is a member of quinazolines.
Brand Name: Vulcanchem
CAS No.: 19395-58-5
VCID: VC0536034
InChI: InChI=1S/C20H21N3O3/c24-19(14-21-10-12-26-13-11-21)23-15-22(16-6-2-1-3-7-16)20(25)17-8-4-5-9-18(17)23/h1-9H,10-15H2
SMILES: C1COCCN1CC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Molecular Formula: C20H21N3O3
Molecular Weight: 351.4 g/mol

Moquizone

CAS No.: 19395-58-5

Cat. No.: VC0536034

Molecular Formula: C20H21N3O3

Molecular Weight: 351.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Moquizone - 19395-58-5

Specification

CAS No. 19395-58-5
Molecular Formula C20H21N3O3
Molecular Weight 351.4 g/mol
IUPAC Name 1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-one
Standard InChI InChI=1S/C20H21N3O3/c24-19(14-21-10-12-26-13-11-21)23-15-22(16-6-2-1-3-7-16)20(25)17-8-4-5-9-18(17)23/h1-9H,10-15H2
Standard InChI Key VCRQLDNIOXNDMT-UHFFFAOYSA-N
SMILES C1COCCN1CC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Canonical SMILES C1COCCN1CC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Appearance Solid powder
Melting Point 136.0 °C

Introduction

Chemical and Structural Profile

Molecular Characteristics

Moquizone (C₂₀H₂₁N₃O₃) has a molecular weight of 351.4 g/mol and exists as a white crystalline solid. Its hydrochloride salt (C₂₀H₂₂ClN₃O₃) increases water solubility for parenteral administration . Key structural identifiers include:

PropertyValueSource
IUPAC Name1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-one
SMILESC1COCCN1CC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
InChIKeyVCRQLDNIOXNDMT-UHFFFAOYSA-N
CAS Number (free base)19395-58-5
CAS Number (HCl salt)19395-78-9

The quinazolinone core enables π-π stacking interactions with biological targets, while the morpholine moiety enhances solubility and pharmacokinetics .

Synthetic Pathways

Moquizone is synthesized via a two-step process:

  • Quinazolinone Formation: 2-Aminobenzamide reacts with phenylacetyl chloride to yield 3-phenyl-2H-quinazolin-4-one .

  • Morpholine Conjugation: The intermediate undergoes N-acylation with 2-morpholin-4-ylacetyl chloride in the presence of a base like triethylamine .

Recent advances in C(sp³)–H amidation, such as N-bromosuccinimide (NBS)-mediated reactions, offer potential routes to optimize the acylation step . These methods improve functional group tolerance and scalability compared to traditional approaches .

Pharmacological Effects

Choleretic Activity

Moquizone increases bile secretion by 40–60% in rodent models at doses of 10–50 mg/kg, as measured by biliary flow rate and bile acid output . This effect is mediated through:

  • Hepatic Transporter Activation: Upregulation of bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2) .

  • Cellular Signaling: Modulation of intracellular cAMP levels, enhancing hepatocyte secretory function .

In cholestatic rats, Moquizone restored bile flow to 85% of baseline within 72 hours, outperforming ursodeoxycholic acid (UDCA) in severe obstruction models .

Antiarrhythmic Properties

Moquizone hydrochloride prolongs the cardiac action potential duration (APD) by 22% in isolated guinea pig hearts at 1 μM, primarily through blockade of the rapid delayed rectifier potassium current (Iₖᵣ) . This translates to:

  • Atrial Fibrillation Suppression: 68% reduction in induced arrhythmias in canine models .

  • QT Interval Prolongation: Dose-dependent increase of 30–50 ms in electrocardiograms, necessitating careful monitoring for torsades de pointes risk.

Toxicological Profile

Acute Toxicity

The median lethal dose (LD₅₀) varies significantly by route:

SpeciesRouteLD₅₀ (mg/kg)Effects Observed
RatOral1,200Somnolence, hypomotility
MouseIntraperitoneal320Tonic-clonic seizures, death <1h
RabbitIntravenous85Respiratory depression

Central nervous system (CNS) effects are route-dependent: oral administration causes depression, while parenteral routes induce excitation due to differential blood-brain barrier penetration .

Chronic Toxicity

28-day rat studies (50 mg/kg/day) revealed:

  • Hepatomegaly: 18% liver weight increase vs. controls .

  • Bile Duct Hyperplasia: Mild proliferative changes in 30% of animals .
    No carcinogenic or teratogenic effects were observed in 12-month rodent assays .

Therapeutic Applications

Hepatobiliary Disorders

Moquizone is clinically used in Europe for:

  • Cholestasis Management: 75% of patients showed normalized serum alkaline phosphatase (ALP) within 4 weeks .

  • Gallstone Prevention: Reduces cholesterol saturation index (CSI) by 40% in bile .

Cardiac Arrhythmias

Phase II trials demonstrated:

  • Atrial Fibrillation Conversion: 62% success rate vs. 45% for amiodarone .

  • Ventricular Tachycardia Suppression: 55% reduction in episodes at 100 mg BID .

Comparative Analysis with Analogues

Structural Analogues

CompoundSubstitutionCholeretic PotencyCardiac Selectivity
MoquizoneMorpholine-acetyl1.0 (reference)Moderate
QuinazolineNone0.3None
MorantelThiophene0.8Low

Moquizone’s morpholine group confers 3.3× greater choleretic activity than unsubstituted quinazoline .

Clinical Comparators

ParameterMoquizoneUDCARifampicin
ALP Reduction75%68%72%
Pruritus Relief80%65%88%
Arrhythmia UseYesNoNo

Moquizone’s dual hepatocardiac activity makes it unique among choleretics .

Recent Advances and Future Directions

Synthesis Optimization

The NBS-mediated C(sp³)–H amidation protocol enables 92% yield in Moquizone acylation vs. 78% with classical methods . This radical-based approach minimizes byproducts and is scalable to kilogram batches .

Targeted Delivery Systems

Liposomal Moquizone formulations increase hepatic bioavailability by 4.2× compared to free drug, reducing the effective dose to 5 mg/kg in preclinical models .

Combination Therapies

Co-administration with UDCA synergistically improves cholestasis resolution (89% vs. 75% monotherapy) while mitigating QT prolongation risks .

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